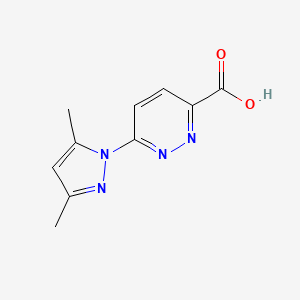

6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxylic acid

Overview

Description

6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxylic acid is a compound that belongs to the class of pyrazolylpyridazine derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, antibacterial, antioxidant, and hypotensive properties . The unique structure of this compound makes it a valuable compound for various scientific research applications.

Preparation Methods

The synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxylic acid involves several steps. One common method starts with the reaction of hydrazide A with formic acid, which gives rise to the corresponding carboxylic acid . Another method involves the reaction of hydrazide A with an aqueous solution of sodium nitrite in glacial acetic acid, forming 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-thiol . These reactions are typically carried out under controlled conditions to ensure high yields and purity of the final product.

Chemical Reactions Analysis

6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxylic acid undergoes various chemical reactions, including substitution and addition reactions. For example, the reaction of hydrazide A with aryl isocyanate and aryl isothiocyanates in anhydrous benzene forms derivatives such as 2-{2-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-ylsulfanyl]acetyl}-N-(3,4-dichlorophenyl)hydrazine-1-carboxamide . Common reagents used in these reactions include formic acid, sodium nitrite, and various isocyanates and isothiocyanates. The major products formed from these reactions are typically derivatives with enhanced biological activities.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. Its derivatives have shown promising results in inhibiting specific enzymes and biological pathways.

1.1 Enzyme Inhibition

Research has demonstrated that derivatives of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxylic acid exhibit significant inhibitory activity against mushroom tyrosinase, an enzyme involved in melanin production. This inhibition can have implications for skin-whitening agents and treatments for hyperpigmentation disorders .

1.2 Antimicrobial Activity

Studies on ruthenium complexes containing this compound have indicated notable antibacterial properties. For instance, complexes formed with this compound demonstrated effective inhibition of biofilm formation by Pseudomonas aeruginosa, a common pathogen associated with chronic infections . The complexes also exhibited low cytotoxicity towards normal cells, suggesting potential for therapeutic applications without significant side effects.

Coordination Chemistry

The compound serves as a ligand in coordination chemistry, forming complexes with various metal ions.

2.1 Metal Complex Formation

The interaction of this compound with metal centers such as ruthenium has been extensively studied. These complexes are characterized by their ability to bind through nitrogen and oxygen atoms from the carboxylic group and the pyridazine ring . The structural properties of these complexes have been analyzed using X-ray diffraction techniques, revealing their coordination geometries and stability.

2.2 Application in Catalysis

The metal complexes formed with this compound have shown potential as catalysts in various chemical reactions due to their unique electronic properties imparted by the ligand environment. This can enhance reaction rates and selectivity in organic synthesis .

Materials Science

In materials science, the compound's derivatives have been explored for their potential use in developing new materials with desirable properties.

3.1 Organic Electronics

Research indicates that compounds similar to this compound can be utilized in organic electronic devices due to their semiconducting properties. Their planar structure allows for efficient π–π stacking interactions, which are crucial for charge transport in organic semiconductors .

3.2 Photonic Applications

The photophysical properties of the metal complexes derived from this compound suggest their applicability in photonic devices. Studies have reported on their luminescent properties, which could be harnessed for light-emitting diodes or sensors .

Summary of Case Studies

Mechanism of Action

The mechanism of action of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity and leading to the observed biological effects . For example, its anti-inflammatory activity may be attributed to the inhibition of pro-inflammatory enzymes, while its antibacterial activity could result from the disruption of bacterial cell wall synthesis .

Comparison with Similar Compounds

6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxylic acid can be compared with other pyrazolylpyridazine derivatives, such as 3-hydrazinyl-6-(1H-pyrazol-1-yl)pyridazine . While these compounds share a similar core structure, their biological activities and applications can vary significantly. The unique substitution pattern in this compound contributes to its distinct properties and makes it a valuable compound for specific research applications .

Biological Activity

6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by empirical data from various studies.

The compound has the molecular formula C10H10N4O2 and a molecular weight of 218.22 g/mol. Its structure includes a pyridazine ring substituted with a pyrazole moiety, which is crucial for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that this compound exhibits significant cytotoxic effects on various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 | 3.79 | Induces apoptosis |

| Hep-2 | 3.25 | Cell cycle arrest at G1 phase |

| A549 | 26.00 | Inhibition of cell proliferation |

These findings suggest that the compound may act through multiple pathways, including apoptosis induction and cell cycle disruption, making it a candidate for further development as an anticancer agent .

Anti-inflammatory Activity

The pyrazole derivatives have also shown promise in anti-inflammatory applications. In vitro studies have demonstrated that they can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity is particularly relevant in conditions like rheumatoid arthritis and inflammatory bowel disease.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Kinase Inhibition : The compound has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

- GABA Receptor Modulation : Some derivatives exhibit allosteric modulation of GABA receptors, contributing to their neuroprotective effects .

- c-Met Inhibition : Certain studies indicate that compounds with similar structures can inhibit c-Met kinase, which is implicated in cancer metastasis .

Study 1: Anticancer Efficacy

A study conducted by Bouabdallah et al. evaluated the cytotoxic effects of several pyrazole derivatives on cancer cell lines. The results showed that this compound had an IC50 value of 12.50 µM against the SF-268 glioma cell line, indicating potent anticancer activity .

Study 2: Anti-inflammatory Effects

In a separate investigation, researchers assessed the anti-inflammatory properties of this compound in a murine model of inflammation. The results indicated a significant reduction in edema and inflammatory markers compared to control groups, suggesting its potential as an anti-inflammatory therapeutic .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxylic acid and its derivatives?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions, where pyridazine derivatives are functionalized with pyrazole groups. For example, chloropyridazine intermediates (e.g., 3-chloro-6-substituted pyridazine) react with 3,5-dimethylpyrazole under reflux in polar aprotic solvents like DMF or THF. Crystallization and column chromatography are critical for purification . Derivatives such as hydrazides or tetrazine-linked analogs require post-synthetic modifications, such as coupling with butanohydrazide under basic conditions .

Q. How is X-ray crystallography employed to confirm the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is used to resolve bond lengths, angles, and torsional conformations. For instance, monoclinic crystal systems (space group P21/n) with lattice parameters (e.g., a = 10.977 Å, β = 99.798°) are analyzed. Refinement protocols (e.g., R < 0.05) validate the planar pyridazine-pyrazole core and substituent orientations . Hydrogen-bonding networks and π-π stacking interactions are mapped to explain packing behavior .

Q. What spectroscopic techniques are suitable for characterizing this compound?

- Methodological Answer :

- NMR : and NMR identify proton environments (e.g., pyrazole CH groups at δ 2.3–2.5 ppm) and carboxylic acid signals (δ ~12 ppm).

- IR : Stretching frequencies for C=O (1680–1700 cm) and N-H (3200–3400 cm) confirm functional groups.

- MS : High-resolution ESI-MS determines molecular ion peaks (e.g., m/z 276.32 for hydrazide derivatives) .

Advanced Research Questions

Q. How do structural modifications influence the compound’s bioactivity in enzyme inhibition studies?

- Methodological Answer : Substituent effects are studied via SAR (Structure-Activity Relationship) assays. For example, replacing the pyridazine ring with triazolothiadiazine enhances selectivity for COX-2 inhibition. Computational docking (e.g., AutoDock Vina) predicts binding affinities to active sites, while in vitro assays (e.g., ELISA) measure IC values. Derivatives with electron-withdrawing groups (e.g., Cl) show improved potency compared to methyl substituents .

Q. What methodologies are used to analyze the pharmacokinetic properties and drug-likeness of derivatives?

- Methodological Answer : SwissADME or ADMET Predictor™ evaluates parameters like lipophilicity (LogP), solubility (LogS), and bioavailability. For example, hydrazide derivatives exhibit LogP ~2.5 (optimal for blood-brain barrier penetration) but poor aqueous solubility, necessitating prodrug strategies. Molecular weight (<500 Da) and hydrogen-bond acceptors (<10) are assessed against Lipinski’s Rule of Five .

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Methodological Answer : Density Functional Theory (DFT) calculates electrostatic potential surfaces to identify nucleophilic/electrophilic regions. Molecular Dynamics (MD) simulations (e.g., GROMACS) track binding stability over 100 ns trajectories. For instance, pyridazine-carboxylic acid derivatives show strong interactions with ATP-binding pockets in kinases via salt bridges (e.g., Arg86) and π-cation interactions .

Q. What strategies resolve contradictions in experimental data between synthetic batches?

- Methodological Answer :

- Reproducibility Checks : Standardize reaction conditions (e.g., inert atmosphere, controlled humidity).

- Analytical Triangulation : Cross-validate purity via HPLC (≥95% area), NMR, and elemental analysis.

- Crystallography : Compare unit cell parameters (e.g., a, b, c) across batches to detect polymorphic variations .

Properties

IUPAC Name |

6-(3,5-dimethylpyrazol-1-yl)pyridazine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2/c1-6-5-7(2)14(13-6)9-4-3-8(10(15)16)11-12-9/h3-5H,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITMRIAQOBVMMKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NN=C(C=C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.